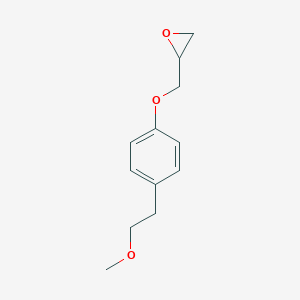

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Description

Chemical Structure and Properties 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane (CAS: 56718-70-8) is an epoxy compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. Its structure features a phenoxy group substituted with a 2-methoxyethyl chain and an oxirane (epoxide) ring. The compound exhibits low melt viscosity and asymmetric crystallinity, making it valuable in epoxy resins for microelectronic encapsulation materials (EMCs), where fluidity during thin-device molding is critical . It also serves as a chiral intermediate in synthesizing β-blockers like (R)-metoprolol .

Synthesis and Applications Synthesis involves reacting 4-(2-methoxyethyl)phenol with epichlorohydrin under basic conditions, yielding a key intermediate for pharmaceuticals and polymers . Its commercial availability and enantiomeric purity (e.g., (R)-isomer, CAS: 133397-54-3) highlight its industrial relevance .

Propriétés

IUPAC Name |

2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOWFGJMGUIGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057779 | |

| Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56718-70-8 | |

| Record name | 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56718-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Epichlorohydrin-Alkaline Hydrolysis Method

The primary industrial synthesis involves reacting 4-(2-methoxyethyl)phenol with epichlorohydrin in an alkaline aqueous medium. This method, patented for metoprolol production, proceeds via nucleophilic substitution:

-

Etherification : 4-(2-methoxyethyl)phenol reacts with epichlorohydrin in a 1:1.31 molar ratio, facilitated by sodium hydroxide (25% w/v).

-

Epoxide Formation : The intermediate undergoes intramolecular cyclization at 42.5±2.5°C for 3–5 hours, yielding 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane.

-

Purification : The organic phase is washed thrice with pH 7.5±0.5 water to remove residual chloride and base, achieving 97–99% purity.

Table 1: Reaction Conditions for Epichlorohydrin Method

Alternative Synthetic Approaches

While less common, nitration-reduction pathways have been explored but face scalability challenges due to multi-step complexity and lower yields. These methods are largely superseded by the efficiency of epichlorohydrin routes.

Optimization of Reaction Parameters

Molar Ratios and Stoichiometry

Precision in stoichiometry is critical. A 5% excess of epichlorohydrin (1:1.31 ratio) ensures complete phenol consumption, minimizing oligomerization byproducts. Sub-stoichiometric epichlorohydrin reduces yield to <85%, while excess amounts complicate purification.

Temperature and Time Considerations

Reaction temperatures above 45°C accelerate side reactions, whereas temperatures below 40°C prolong reaction times (>8 hours). The optimal window of 40–45°C balances kinetics and selectivity.

Catalytic Systems and Base Selection

Sodium hydroxide remains the preferred base due to its cost-effectiveness and high solubility. Alternatives like potassium hydroxide show negligible efficiency gains but increase material costs.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance mass transfer and thermal control. These systems reduce batch cycle times by 40% and improve yield consistency to ±1.5%.

Purification and Isolation Protocols

Post-reaction, the crude product is extracted into toluene or dichloromethane. Triple washing with pH-adjusted water removes ionic impurities, followed by vacuum distillation to isolate the epoxide.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Reactor Type | Continuous Flow | Batch Flask |

| Throughput | 500–1,000 kg/day | 10–100 g/batch |

| Yield Consistency | 98±1% | 95–97% |

| Purification Method | Centrifugal Extractors | Manual Separation |

Comparative Analysis of Preparation Methodologies

The epichlorohydrin method outperforms alternative routes in yield (97–99% vs. 70–85%) and scalability. Nitration-reduction pathways, though academically interesting, require hazardous reagents (e.g., nitric acid) and multi-step isolation, rendering them impractical for commercial use.

Recent Innovations and Technological Advancements

Recent patents focus on solvent-free epoxidation and catalytic recycling to reduce waste. Enzymatic approaches, such as lipase-mediated kinetic resolutions, are explored for chiral intermediates but remain experimental for this compound .

Analyse Des Réactions Chimiques

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane undergoes various chemical reactions due to the presence of the reactive oxirane ring :

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: Reduction reactions can open the oxirane ring to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Hydrolysis: The oxirane ring can be hydrolyzed under acidic or basic conditions to form glycols.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include diols, alcohols, and substituted oxiranes.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Building Block for Drug Synthesis :

- Potential as a Therapeutic Agent :

- Synthesis of Complex Molecules :

Organic Chemistry Applications

- Synthetic Chemistry :

-

Comparative Compound Analysis :

- The compound shares structural similarities with other epoxides, such as:

Compound Name Structure Description Unique Features 4-(2-Methoxyethyl)phenol Simple phenolic compound without oxirane functionality Lacks the reactive epoxide group 1-(2-Methoxyphenoxy)-2,3-epoxypropane Contains an epoxide but differs in substituents Varies in reactivity due to different substituents

- The compound shares structural similarities with other epoxides, such as:

Case Studies and Research Findings

- Synthesis Methodology :

- Biological Activity Studies :

- Safety and Handling :

Mécanisme D'action

The mechanism of action of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane involves the reactivity of the oxirane ring . The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can occur under various conditions and with different nucleophiles, resulting in the formation of a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparaison Avec Des Composés Similaires

Structural Analogues in Epoxy Resins and Composites

Key Findings :

- Low Viscosity : The 2-methoxyethyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl in ), enabling superior flow properties in EMCs .

- Thermal Stability : Fluorene-based epoxies () exhibit higher thermal resistance due to aromatic rigidity but lack the processability of the target compound.

- Synthetic Efficiency : MPMO () has a simpler synthesis but lacks the methoxyethyl side chain, limiting its compatibility in polar matrices.

Bioactive and Pharmaceutical Analogues

Key Findings :

- Chiral Specificity : The (R)-enantiomer of the target compound is critical for synthesizing β-blockers, whereas racemic mixtures (e.g., (RS)-3 in ) require resolution for pharmaceutical use .

- Bioactivity Modulation: Substituting the oxirane with boronic acid () or amino groups () shifts applications from materials science to enzyme inhibition, demonstrating functional group versatility.

Key Findings :

- Handling: The target compound’s safety profile is less hazardous compared to bisphenol-based epoxies () but requires precautions due to irritant properties .

- Solubility: The methoxyethyl chain enhances polarity, improving solubility in organic solvents relative to non-polar analogues like tert-butyl derivatives .

Activité Biologique

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, also known by its CAS number 56718-70-8, is a compound with significant potential in pharmaceutical applications. Its unique oxirane structure enhances its reactivity, making it a valuable building block for synthesizing biologically active molecules. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O3, and it features an epoxide group that contributes to its biological activity. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxirane (epoxide) group is known to undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can result in inhibition or modulation of enzymatic activities.

Target Proteins

- Cyclooxygenase Enzymes (COX) : The compound has shown potential as an inhibitor of COX enzymes, which are crucial in the inflammatory response.

- Estrogen Receptors : Preliminary studies suggest that compounds with similar structures may interact with estrogen receptors, influencing pathways related to cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Study | Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | COX-1 Inhibition | 5.3 | Competitive inhibition |

| Study B | COX-2 Inhibition | 0.06 - 0.09 | Selective inhibition |

| Study C | Estrogen Receptor Modulation | Not specified | Antagonistic effect |

Case Study 1: Anti-inflammatory Effects

In a recent study examining anti-inflammatory agents, compounds similar to this compound demonstrated significant inhibition of COX-2 activity without causing gastric ulcers, indicating a favorable safety profile. The most effective compounds showed IC50 values as low as 0.06 µM against COX-2, highlighting their potential for treating inflammatory conditions without severe side effects .

Case Study 2: Anticancer Potential

Another investigation into phenoxy derivatives revealed that certain analogs exhibited potent antiproliferative effects against breast cancer cell lines (MDA-MB-468), with IC50 values around 0.35 µM. These compounds were found to inhibit VEGF production significantly, suggesting a mechanism involving the disruption of angiogenesis . Although specific data on this compound in this context is limited, its structural similarities indicate potential efficacy.

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data for this compound is sparse, related compounds have shown favorable absorption and distribution properties in preliminary studies. Safety assessments indicate that similar phenoxy derivatives exhibit low toxicity levels in vitro and in vivo models.

Q & A

Q. What are the established synthetic routes for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between 2-(chloromethyl)oxirane (epichlorohydrin) and 4-(2-methoxyethyl)phenol. The reaction requires alkaline conditions (e.g., NaOH) to deprotonate the phenolic hydroxyl group, enabling epoxide ring formation. Stoichiometric ratios and temperature control (40–60°C) are critical to minimize side reactions, such as oligomerization . For pharmaceutical applications, this epoxide intermediate reacts with amines (e.g., isopropylamine) to form β-blockers like metoprolol, highlighting its role as a glycidyl ether precursor .

Q. How is the structural integrity of this compound validated in complex mixtures?

Characterization employs NMR (¹H/¹³C) to confirm the epoxide ring (δ 3.1–4.5 ppm for oxirane protons) and the methoxyethyl side chain (δ 3.3–3.5 ppm for OCH₂CH₂O). Mass spectrometry (ESI-MS or GC-MS) verifies molecular mass (e.g., m/z 236.2 for [M+H]⁺). Purity is assessed via HPLC with UV detection (λ = 254 nm), especially when the compound is part of reaction masses with isomers or oligomers .

Q. What are the key stability considerations for storing this epoxide?

The compound is hygroscopic and prone to ring-opening in acidic or aqueous conditions. Storage below –20°C in anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) is recommended. Thermal stability is moderate (decomposition >150°C), but prolonged exposure to light can accelerate degradation, necessitating amber glassware .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of derivatives from this epoxide?

Ring-opening reactions (e.g., with amines or nucleophiles) often face regioselectivity issues due to the epoxide’s electronic environment. Computational tools (DFT calculations) predict preferential attack at the less hindered oxirane carbon. Experimentally, catalysts like Lewis acids (e.g., BF₃·Et₂O) or phase-transfer agents (e.g., crown ethers) can steer selectivity, as demonstrated in analogous glycidyl ether systems .

Q. What analytical strategies resolve data contradictions in quantifying this compound alongside its polymeric byproducts?

Size-exclusion chromatography (SEC) paired with multi-angle light scattering (MALS) distinguishes low-molecular-weight epoxides from oligomers. For reaction masses, GC-MS with derivatization (e.g., silylation) improves volatility and detection of polar byproducts. Conflicting NMR signals in mixtures are resolved using 2D-COSY or HSQC to assign overlapping proton environments .

Q. How does computational modeling enhance understanding of this epoxide’s thermochemical properties?

Gas-phase enthalpy of formation (ΔfH°) is calculated via ab initio methods (e.g., G4MP2), validated against experimental combustion data. Molecular dynamics simulations predict solubility parameters and reactivity in solvents like DMSO or ethanol, guiding reaction medium selection. These models align with empirical thermogravimetric analysis (TGA) data .

Q. What role does this compound play in designing thermally conductive epoxy composites?

As a crosslinker in epoxy resins, it contributes to network density, enhancing thermal conductivity (0.2–0.5 W/m·K). Studies using DSC and rheometry optimize curing kinetics with amine hardeners (e.g., DETA). Nano-additives (e.g., graphite nanoplatelets) further improve conductivity, with TEM/SEM imaging revealing dispersion efficacy .

Methodological and Application-Focused Questions

Q. What protocols ensure safe handling of this epoxide in biological assays?

Toxicity screenings (e.g., Ames test) confirm mutagenic potential. In cell culture, work under fume hoods with PPE (gloves, goggles) is mandatory. LC-MS monitors metabolic stability in hepatic microsomes, while gel electrophoresis assesses protein adduct formation, critical for drug development .

Q. How is this compound utilized in synthesizing stereochemically complex pharmaceuticals?

As a chiral building block, its (S)-enantiomer (see (+)-4-tert-butylphenyl glycidyl ether analogs) is resolved via chiral HPLC or enzymatic kinetic resolution. Stereochemical integrity is preserved using low-temperature (–78°C) reactions with organocatalysts, as shown in β-blocker syntheses .

Q. What advanced spectroscopic techniques elucidate degradation pathways under oxidative stress?

Electron paramagnetic resonance (EPR) identifies radical intermediates during UV-induced degradation. FT-IR tracks carbonyl formation (1700–1750 cm⁻¹) from epoxide ring-opening. Accelerated stability studies (40°C/75% RH for 6 months) correlate degradation products with LC-QTOF-MS datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.